![molecular formula C18H19ClN2O4S B3452555 N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3452555.png)
N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, commonly known as N-(2-chlorophenyl)-2-(4-morpholin-4-yl-2-oxoethyl)benzenesulfonamide or simply as N-(2-chlorophenyl)-2-(4-morpholin-4-yl-2-oxoethyl)benzenesulfonamide, is a chemical compound with a molecular formula of C19H22ClN3O4S. This compound belongs to the class of sulfonamides and has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves the inhibition of the activity of several enzymes, including carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions, which can lead to a decrease in blood pH. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has several advantages for use in lab experiments. It has been extensively studied and its mechanism of action is well understood. In addition, it has been shown to have inhibitory effects on the activity of several enzymes, making it useful for studying enzyme inhibition. However, there are also limitations to its use in lab experiments. It is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. In addition, it has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One area of research could be to further investigate its potential as an antitumor agent, with a focus on identifying the specific mechanisms by which it induces apoptosis in cancer cells. Another area of research could be to investigate its potential as an enzyme inhibitor, with a focus on identifying other enzymes that it may be able to inhibit. Finally, further research could be done to optimize the synthesis method for this compound, with a focus on increasing yield and reducing the complexity of the synthesis process.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on the activity of several enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of several types of cancer cells.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-16-8-4-5-9-17(16)21(14-18(22)20-10-12-25-13-11-20)26(23,24)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMROYANHUVZJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



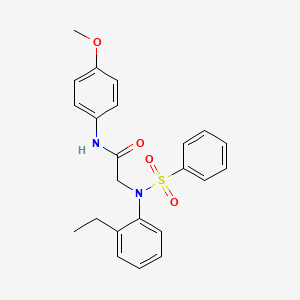
![ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3452473.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452477.png)
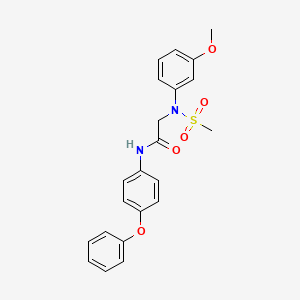
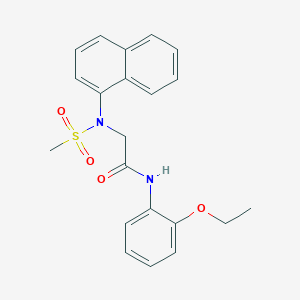
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B3452509.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452528.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B3452532.png)

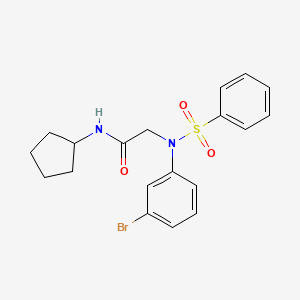
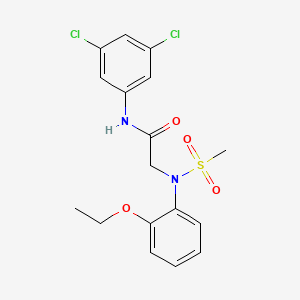
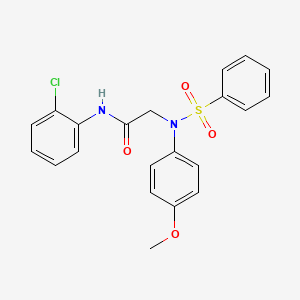
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452566.png)
![N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3452575.png)